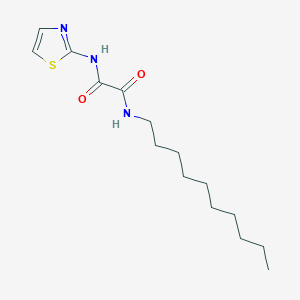![molecular formula C23H21ClN4O B11996148 6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)
6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-C]pyrazole core, which is known for its biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine.
Solvents: Ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.
科学的研究の応用
6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Amino-1-(3-chlorophenyl)-4-(4-methylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 6-Amino-1-(3-bromophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the chlorophenyl moiety can significantly impact its interactions with biological targets and its overall pharmacological profile.
特性
分子式 |
C23H21ClN4O |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
6-amino-1-(3-chlorophenyl)-3-methyl-4-(4-propan-2-ylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21ClN4O/c1-13(2)15-7-9-16(10-8-15)21-19(12-25)22(26)29-23-20(21)14(3)27-28(23)18-6-4-5-17(24)11-18/h4-11,13,21H,26H2,1-3H3 |
InChIキー |
QTHBGDOVGXPSOM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)




![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)

![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

